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molecular formula C7H5BrO3 B8506959 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No. B8506959
M. Wt: 217.02 g/mol
InChI Key: BAFQKIMZHWNCRK-UHFFFAOYSA-N
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Patent
US05476933

Procedure details

In a 50 mL round bottom flask 2-bromo-6-methoxy-1,4-benzoquinone (282 mg, 1.3 mmol) was dissolved in dry chlorobenzene (28 mL) along with 1-(tert-butyldimethylsilyloxy)-2-methyl-1-aza-1,3-butadiene (130 mg, 0.65 mmol). The solution was stirred and heated to reflux for 22 h under N2. The dark reaction was allowed to cool and was added to a silica gel column (2.5×9 cm). The column was eluted with EtOAc/hexane (5:1) then EtOAc and finally ethanol. The solvent was removed, benzene was added, and the resulting mixture was heated and filtered to remove insoluble impurities. Evaporation of the filtrate gave 75 mg, 57% of the crude product. 1H NMR (CDCl3) δ2.81 (s, 3H), 3.92 (s, 3H), 6.18 (s, 1H), 7.44 (d, J=5 Hz, 1H) 8.80 (d, J=5 Hz, 1H).
Quantity
282 mg
Type
reactant
Reaction Step One
Name
1-(tert-butyldimethylsilyloxy)-2-methyl-1-aza-1,3-butadiene
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:11])[C:4]([O:9][CH3:10])=[CH:5][C:6](=[O:8])[CH:7]=1.[Si](O[N:20]=[C:21]([CH3:24])[CH:22]=[CH2:23])(C(C)(C)C)(C)C>ClC1C=CC=CC=1>[CH3:10][O:9][C:4]1[C:3](=[O:11])[C:2]2[N:20]=[C:21]([CH3:24])[CH:22]=[CH:23][C:7]=2[C:6](=[O:8])[CH:5]=1

Inputs

Step One
Name
Quantity
282 mg
Type
reactant
Smiles
BrC=1C(C(=CC(C1)=O)OC)=O
Name
1-(tert-butyldimethylsilyloxy)-2-methyl-1-aza-1,3-butadiene
Quantity
130 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)ON=C(C=C)C
Name
Quantity
28 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 h under N2
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The dark reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was added to a silica gel column (2.5×9 cm)
WASH
Type
WASH
Details
The column was eluted with EtOAc/hexane (5:1)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
benzene was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurities
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(C=2C=CC(=NC2C1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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